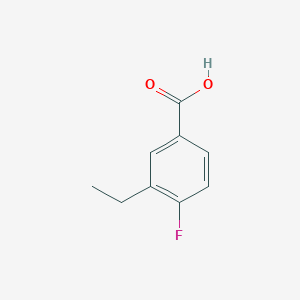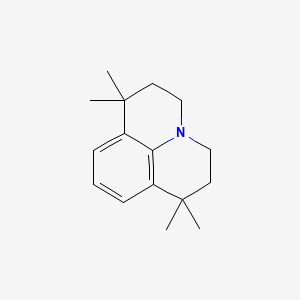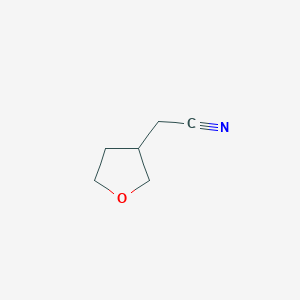
2-(Tetrahydrofuran-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tetrahydrofuran-3-yl)acetonitrile is an organic compound with the molecular formula C6H9NO It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom The compound is characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety, which is further connected to the tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-3-yl)acetonitrile typically involves the reaction of tetrahydrofuran with acetonitrile under specific conditions. One common method involves the use of γ-chlorobutyryl chloride as a starting material, which reacts with azolylacetonitriles to form the desired product . The reaction conditions often include the use of a base such as triethylamine and a solvent like dioxane or n-butanol, with the reaction mixture being heated at reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may also be explored to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tetrahydrofuran-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted acetonitrile derivatives.
Aplicaciones Científicas De Investigación
2-(Tetrahydrofuran-3-yl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore the compound’s potential as a precursor for pharmaceutical agents.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(Tetrahydrofuran-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various biologically active compounds. The tetrahydrofuran ring provides structural stability and can influence the compound’s reactivity and binding affinity to target molecules. Detailed studies on the compound’s mechanism of action are still ongoing, and further research is needed to fully elucidate its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Tetrahydrofuran-2-yl)acetonitrile: This compound is structurally similar but has the nitrile group attached to a different position on the tetrahydrofuran ring.
2-(Tetrahydrofuran-2-ylidene)acetonitrile: Another related compound with a different arrangement of the nitrile group and the tetrahydrofuran ring.
Uniqueness
2-(Tetrahydrofuran-3-yl)acetonitrile is unique due to its specific structural arrangement, which can influence its chemical reactivity and potential applications. The position of the nitrile group on the tetrahydrofuran ring can affect the compound’s stability and its interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Propiedades
IUPAC Name |
2-(oxolan-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-3-1-6-2-4-8-5-6/h6H,1-2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNLNUQZBGAUKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
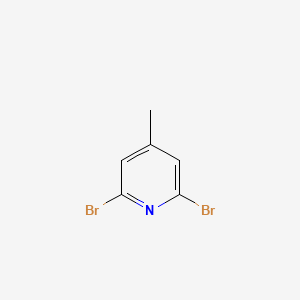

![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)


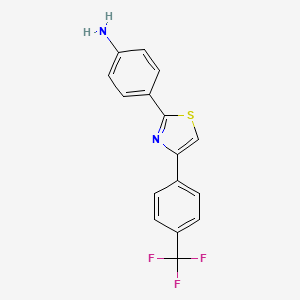

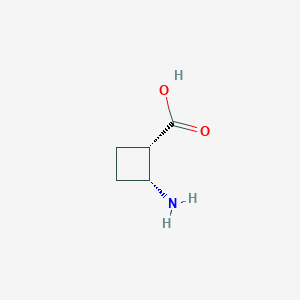
![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)


